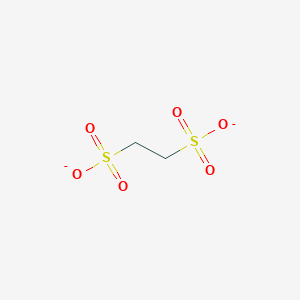

Ethane-1,2-disulfonate

描述

Overview of Ethane-1,2-disulfonate's Role in Diverse Chemical Disciplines

The influence of this compound extends across multiple fields of chemistry, a testament to its versatile reactivity and structural properties.

Organic Synthesis: Ethane-1,2-disulfonic acid serves as a fundamental building block in the synthesis of various organic compounds, including sulfonamides and other sulfonates. ontosight.ai The presence of two sulfonic acid groups enhances its reactivity, making it a valuable reagent for introducing sulfonate moieties into target molecules. solubilityofthings.com This functionality is critical in the synthesis of materials for pharmaceuticals and agrochemicals. solubilityofthings.com

Coordination Chemistry and Materials Science: The disulfonate anion is an effective ligand for creating coordination polymers and metal-organic frameworks (MOFs). alfa-chemistry.com It can act as a bridge between metal centers, with its two sulfonate groups coordinating to form stable, extended structures. Research has demonstrated its use in constructing a three-dimensional bismuth-organic framework mdpi.com, heterometallic assemblies containing uranyl and lanthanide ions rsc.org, and copper(I)-based MOFs. alfa-chemistry.com In these structures, the this compound anion can link metal ions through electrostatic attractions and hydrogen bonding. rsc.org

Electrochemistry: In the field of electrochemistry, this compound plays a crucial role in the development of advanced catalyst materials. It has been used to synthesize a hybrid layered cobalt hydroxide (B78521) where the disulfonate ions act as pillars between cationic host layers. rsc.orgresearchgate.net This pillared structure was found to be a promising electrocatalyst for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. rsc.org

Pharmaceutical and Biochemical Applications: In pharmaceutical sciences, ethane-1,2-disulfonic acid is frequently used in salt formation to improve the aqueous solubility and crystallinity of active pharmaceutical ingredients (APIs). iucr.org Its salts are components in some drug formulations, where it serves as a biocompatible counter-ion. d-nb.info Furthermore, due to its surfactant-like properties, it can be employed in biochemical assays to stabilize proteins and other biomolecules for analysis. solubilityofthings.com

Historical Context of Disulfonic Acid Research

The study of disulfonic acids is rooted in the foundational chemical investigations of the 19th century. Early research into the reactions of alcohols with strong acids provided the first encounters with this class of compounds.

In 1833, Gustav Magnus inadvertently prepared a decomposition product of ethanedisulfonic acid while attempting to synthesize diethyl ether from ethanol (B145695) and anhydrous sulfuric acid. wikipedia.org Soon after, Justus von Liebig conducted a more systematic overview of the various sulfonic acids produced from such reactions, coining the term "ethionic acid" for a related compound. wikipedia.org

Throughout the early 20th century, sulfonic acids were often identified as by-products during the sulfuric acid refining of petroleum oils. ethw.org The development of synthetic routes to specific disulfonic acids, such as methanedisulfonic acid, was initially hampered by the formation of numerous byproducts, with more efficient, higher-yielding methods being developed much later. wikipedia.org The historical importance of sulfonate chemistry is also highlighted by early industrial processes, such as the production of phenol (B47542) through the hydrolysis of sodium benzenesulfonate. wikipedia.org This historical progression underscores the evolution of synthetic organic chemistry and the increasing recognition of the utility of organosulfur compounds.

Contemporary Research Paradigms and Emerging Areas for this compound

Modern research continues to find innovative applications for this compound, placing it at the forefront of materials science and catalysis.

Advanced Electrocatalysts: A significant contemporary application is in the rational design of materials for energy conversion. Recent studies have shown that this compound can be used as a "pillar" to separate layers of cobalt hydroxide. rsc.orgresearchgate.net This creates a unique three-dimensional structure that functions as a highly efficient electrocatalyst for the oxygen evolution reaction (OER). rsc.org Advanced techniques like in situ Raman spectroscopy have been employed to observe the dynamic structural changes of the catalyst during the electrochemical reaction, providing crucial mechanistic insights. rsc.org

Heterometallic and Supramolecular Assemblies: The compound is a versatile linker in the field of supramolecular chemistry for constructing complex, multi-metal frameworks. Researchers have successfully synthesized heterometallic assemblies featuring both uranyl (UO₂²⁺) and lanthanide ions linked by this compound ligands. rsc.org These studies have resulted in ribbon-like one-dimensional polymers, offering insights into the coordination preferences of the sulfonate groups with different types of metal ions. rsc.org

Functional Metal-Organic Frameworks (MOFs): this compound is a valuable building block for creating functional MOFs with tailored properties. For instance, a copper(I) MOF incorporating the disulfonate ligand has been synthesized and embedded within a polymer membrane. alfa-chemistry.com This mixed-matrix membrane demonstrated excellent stability and performance in the nanofiltration-based separation of organic solvents like toluene (B28343) and n-heptane. alfa-chemistry.com In other work, a novel three-dimensional bismuth-ethanedisulfonate framework was synthesized and characterized, expanding the structural diversity of MOFs based on heavier main group elements. mdpi.com

Data Tables

Table 1: Physicochemical Properties of Ethane-1,2-disulfonic Acid and its Forms

| Property | Value | Compound Form | Source(s) |

| IUPAC Name | ethane-1,2-disulfonic acid | Acid | nih.gov |

| Molecular Formula | C₂H₆O₆S₂ | Acid | solubilityofthings.comnih.gov |

| Molecular Weight | 190.18 g/mol | Acid | solubilityofthings.comnih.gov |

| Appearance | White crystalline solid | Acid | ontosight.aisolubilityofthings.com |

| Melting Point | 109-113 °C | Dihydrate | fishersci.be |

| Density | 1.82 - 1.928 g/cm³ | Acid | solubilityofthings.com |

| Solubility in Water | Very high solubility | Acid | solubilityofthings.comevitachem.com |

| Acidity (pKa) | Strong acid (~1-2) | Acid | |

| Molecular Formula | C₂H₄O₆S₂²⁻ | Anion | nih.gov |

| Exact Mass | 187.94493019 Da | Anion | nih.gov |

Table 2: Examples of this compound (EDS) in Coordination Chemistry

| Compound/Framework | Metal Ion(s) | Structural Features | Application/Significance | Source(s) |

| Co₇(OH)₁₂(C₂H₄S₂O₆)·1.6H₂O | Cobalt (Co²⁺) | EDS acts as a pillar, creating a hybrid layered framework. | Electrocatalyst for Oxygen Evolution Reaction (OER). | rsc.orgresearchgate.net |

| [(UO₂)₄Nd₂(EDS)₄(OH)₄(CB6)(H₂O)₁₆] | Uranyl (UO₂²⁺), Neodymium (Nd³⁺) | EDS bridges the uranyl and lanthanide ions to form 1D ribbon-like assemblies. | Heterometallic supramolecular assembly. | rsc.org |

| Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂ | Bismuth (Bi³⁺) | Forms a 3D coordination polymer network. | First documented 3D bismuth ethanedisulfonate framework. | mdpi.com |

| Cu(I)EDS MOF in Polyimide Membrane | Copper (Cu⁺) | EDS links copper ions to form a MOF embedded in a polymer matrix. | Nanofiltration membrane for solvent separation. | alfa-chemistry.com |

| [Ag(quinoxaline)⁺][-O₃SCH₂CH₂SO₃⁻]₀.₅·H₂O | Silver (Ag⁺) | EDS acts as a counter-anion in a cationic silver coordination polymer. | Potential for white light LED applications. | alfa-chemistry.com |

Structure

2D Structure

3D Structure

属性

分子式 |

C2H4O6S2-2 |

|---|---|

分子量 |

188.18 g/mol |

IUPAC 名称 |

ethane-1,2-disulfonate |

InChI |

InChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8)/p-2 |

InChI 键 |

AFAXGSQYZLGZPG-UHFFFAOYSA-L |

规范 SMILES |

C(CS(=O)(=O)[O-])S(=O)(=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Strategies for Ethane 1,2 Disulfonate and Its Derivatives

Direct Synthetic Routes to Ethane-1,2-disulfonic Acid

The direct synthesis of ethane-1,2-disulfonic acid is the foundational step in the production of its various derivatives. These routes primarily focus on the introduction of two sulfonic acid groups onto a two-carbon aliphatic chain.

Several synthetic pathways have been established for the preparation of ethane-1,2-disulfonic acid. One of the most common methods is the sulfitolysis of 1,2-dihaloethanes, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644), with a sulfite (B76179) salt, typically sodium sulfite. This reaction is generally carried out in an aqueous medium under heating. The choice of the dihaloethane can influence the reaction rate, with 1,2-dibromoethane being more reactive than 1,2-dichloroethane due to the better leaving group ability of bromide.

Another notable route involves the oxidation of 1,2-ethanedithiol (B43112). This method utilizes strong oxidizing agents to convert the thiol functional groups into sulfonic acid groups. The reaction conditions must be carefully controlled to ensure complete oxidation without causing cleavage of the carbon-sulfur bonds.

A less common but documented method involves the reaction of acetylene (B1199291) with a salt of sulfurous acid, such as sodium bisulfite, in the presence of a free radical-generating catalyst. This process can yield both ethylene (B1197577) monosulfonate and ethylene disulfonate salts.

The following table summarizes the key reactants and conditions for these synthetic routes.

| Starting Material | Reagent(s) | Reaction Conditions | Product |

| 1,2-Dibromoethane | Sodium Sulfite | Aqueous solution, heating | Sodium Ethane-1,2-disulfonate |

| 1,2-Dichloroethane | Sodium Sulfite | Aqueous solution, heating | Sodium this compound |

| 1,2-Ethanedithiol | Strong Oxidizing Agent (e.g., H₂O₂) | Controlled temperature | Ethane-1,2-disulfonic Acid |

| Acetylene | Sodium Bisulfite | Aqueous medium, free-radical catalyst | Sodium this compound |

The efficiency of the direct synthesis of ethane-1,2-disulfonic acid is highly dependent on the optimization of various reaction parameters. In the sulfitolysis of 1,2-dihaloethanes, the molar ratio of the reactants is a critical factor. An excess of sodium sulfite is often used to drive the reaction towards completion and maximize the yield of the disulfonate.

Temperature and pressure also play a significant role. Higher temperatures generally accelerate the reaction rate, but excessively high temperatures can lead to side reactions and decomposition of the product. The reaction is often conducted in a sealed vessel to maintain pressure and prevent the loss of volatile reactants. The pH of the reaction medium should also be controlled, as it can affect the nucleophilicity of the sulfite ion.

For the oxidation of 1,2-ethanedithiol, the choice and concentration of the oxidizing agent are paramount. The reaction must be carefully monitored to prevent over-oxidation, which could lead to the formation of undesired byproducts. The temperature should be kept low to control the exothermicity of the reaction.

Post-Synthetic Modification and Derivatization Strategies

Once ethane-1,2-disulfonic acid or its salts are synthesized, they can be converted into a wide array of derivatives through various post-synthetic modifications. These strategies typically involve reactions of the sulfonate groups or the ethane (B1197151) backbone.

A key intermediate for derivatization is ethane-1,2-disulfonyl chloride, which can be prepared from the corresponding disulfonic acid or its salt. This reactive compound serves as a precursor for the synthesis of various esters and amides. The reaction of ethane-1,2-disulfonyl chloride with alcohols or phenols in the presence of a base leads to the formation of the corresponding dialkyl or diaryl ethane-1,2-disulfonates. These disulfonate esters are themselves useful as alkylating agents in other organic reactions.

While specific examples of direct arylation of ethane-1,2-disulfonyl chloride via Friedel-Crafts type reactions are not extensively documented in readily available literature, this pathway remains a plausible method for the introduction of aryl groups onto the sulfur atoms, which would proceed in the presence of a Lewis acid catalyst with suitable aromatic substrates.

The direct halogenation of the ethane backbone of this compound is not a commonly reported transformation. The presence of the strongly electron-withdrawing sulfonate groups deactivates the adjacent carbon atoms towards electrophilic attack. However, radical halogenation could potentially be achieved under specific conditions.

A more common strategy for introducing functionality is through the interconversion of the sulfonate groups. As mentioned, ethane-1,2-disulfonic acid can be converted to ethane-1,2-disulfonyl chloride. This transformation is a crucial functional group interconversion that opens up a wide range of synthetic possibilities. For example, the reaction of ethane-1,2-disulfonyl chloride with primary or secondary amines yields the corresponding disulfonamides.

Mechanistic Investigations of this compound Formation

The formation of this compound from the reaction of 1,2-dihaloethanes with sodium sulfite is understood to proceed through a nucleophilic substitution mechanism. Specifically, it is believed to follow a bimolecular nucleophilic substitution (Sₙ2) pathway.

In this mechanism, the sulfite ion (SO₃²⁻), acting as the nucleophile, attacks one of the carbon atoms of the 1,2-dihaloethane. This attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide ion in a single concerted step. This results in the formation of a 2-haloethanesulfonate intermediate. A second Sₙ2 reaction then occurs, where another sulfite ion attacks the remaining carbon-halogen bond, displacing the second halide ion and forming the final this compound product.

The rate of this reaction is dependent on the concentration of both the 1,2-dihaloethane and the sulfite ion. The nature of the leaving group is also a significant factor, with bromide being a better leaving group than chloride, which is consistent with the principles of Sₙ2 reactions. The use of a polar aprotic solvent can enhance the rate of Sₙ2 reactions by solvating the cation of the sulfite salt, thereby increasing the nucleophilicity of the sulfite anion. While detailed kinetic studies specifically on this reaction are not widely published, the proposed Sₙ2 mechanism is well-supported by the general understanding of nucleophilic substitution reactions involving alkyl halides.

Reaction Pathway Elucidation

The formation of this compound can be achieved through several synthetic routes, primarily involving the introduction of sulfonate groups onto a two-carbon backbone. Two prominent pathways include the sulfonation of halogenated ethane derivatives and the oxidation of dithiol precursors.

One established method involves the reaction of a 1,2-dihaloethane, such as 1,2-dibromoethane, with a sulfite salt. The synthesis of the disodium (B8443419) salt of ethane-1,2-disulfonic acid has been documented through the reaction of 1,2-dibromoethane with sodium sulfite. drugfuture.com This reaction proceeds via a nucleophilic substitution mechanism, where the sulfite ion acts as the nucleophile, displacing the halide ions from the ethane backbone in a stepwise manner.

Pathway 1: From 1,2-Dihaloethane

In this reaction, 1,2-dibromoethane is treated with two equivalents of sodium sulfite to yield disodium this compound and sodium bromide.

Another significant pathway involves the oxidation of 1,2-ethanedithiol. wikipedia.org This method leverages the susceptibility of the thiol groups to oxidation, converting them to sulfonic acid moieties. Strong oxidizing agents are typically employed for this transformation. The reaction is believed to proceed through a series of two-electron transfers at each sulfur center, without cleavage of the carbon-sulfur bond.

Pathway 2: Oxidation of 1,2-Ethanedithiol

This generalized reaction shows the oxidation of 1,2-ethanedithiol to ethane-1,2-disulfonic acid. The specific oxidizing agent and reaction conditions will determine the efficiency of the conversion.

The precursor, 1,2-ethanedithiol, can be synthesized from 1,2-dichloroethane by reaction with sodium bisulfide. wikipedia.org

Kinetics of Sulfonation Processes

Direct kinetic studies on the synthesis of this compound are not extensively detailed in the available literature. However, insights can be drawn from kinetic studies of related sulfonation reactions. The sulfonation of aliphatic compounds is influenced by factors such as the concentration of the sulfonating agent, temperature, and the nature of the substrate.

For instance, the kinetics of the sulfonation of 2-phenyl-1-ethanesulfonic acid in sulfuric acid have been studied, revealing a dependency on the concentration of the sulfuric acid. cdnsciencepub.com The reaction proceeds via pseudo-first-order kinetics, and the rate is influenced by the sulfonating species present in the concentrated acid. cdnsciencepub.com While this study involves an aromatic ring, the principles of electrophilic attack by the sulfonating agent and the influence of the substrate's reactivity are broadly applicable.

Kinetic studies on the esterification of ethanol (B145695) with sulfuric acid also provide relevant data, showing that the formation of sulfate (B86663) esters is dependent on the concentrations of the alcohol and sulfuric acid, as well as the activity of the acidic medium. researchgate.net The rate law for such reactions can be complex, often involving protonated intermediates. researchgate.net

Table 1: Factors Influencing Sulfonation Kinetics (General)

| Factor | Effect on Reaction Rate |

| Concentration of Sulfonating Agent | Generally increases the rate of reaction. |

| Temperature | Higher temperatures typically increase the reaction rate, but can also lead to side reactions. |

| Substrate Structure | The presence of activating or deactivating groups on the substrate can significantly affect the rate of sulfonation. |

| Solvent/Medium | The polarity and acidity of the reaction medium can influence the nature and reactivity of the sulfonating species. |

This table provides a generalized overview of factors that affect the kinetics of sulfonation reactions, based on studies of related compounds.

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis, including sulfonation reactions. researchgate.net These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. amazonaws.com

One promising green strategy involves the use of sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂). This method offers high atom efficiency and significantly reduces the amount of acidic waste generated compared to traditional sulfonation with oleum (B3057394) or sulfuric acid. researchgate.netrscspecialitychemicals.org.uk The SO₂ can be easily evaporated and recycled, making the process more sustainable. researchgate.net

Another innovative approach utilizes sulfur dioxide surrogates, such as the industrially available and easy-to-handle thiourea (B124793) dioxide, in combination with air as a green oxidant. rsc.orgresearchgate.net This method allows for the synthesis of alkyl sulfonic acids under mild, and in some cases, transition-metal-free conditions. rsc.orgresearchgate.net Mechanistic studies suggest that a sulfinate intermediate is involved in this transformation. rsc.orgresearchgate.net

Solvent-free synthesis is another key aspect of green chemistry. rsc.org For some sulfonation reactions, it is possible to carry out the synthesis without the use of traditional organic solvents, which reduces waste and potential environmental contamination. rsc.org

The use of biodegradable catalysts, such as chitosan-sulfonic acid, represents a further step towards greener synthesis. tandfonline.com Chitosan is a naturally occurring, biocompatible, and biodegradable polymer. When functionalized with sulfonic acid groups, it can serve as an effective and environmentally benign catalyst for various organic transformations. tandfonline.com

Table 2: Comparison of Sulfonation Methods

| Method | Sulfonating Agent | Advantages | Disadvantages |

| Traditional | Oleum/H₂SO₄ | Readily available and inexpensive. | Generates large amounts of acidic waste. researchgate.netrscspecialitychemicals.org.uk |

| SO₃ in liquid SO₂ | Sulfur trioxide | High atom economy, recyclable solvent, reduced waste. researchgate.net | Requires specialized equipment to handle SO₂ and SO₃. rscspecialitychemicals.org.uk |

| Thiourea Dioxide/Air | Thiourea dioxide | Uses a green oxidant (air), mild reaction conditions. rsc.orgresearchgate.net | May require a catalyst for certain substrates. rsc.org |

| Solvent-Free | Various | Eliminates the need for organic solvents, reducing waste. rsc.org | Not applicable to all substrates or reaction types. |

| Catalytic (e.g., Chitosan-SO₃H) | Various | Uses a biodegradable and reusable catalyst. tandfonline.com | Catalyst preparation may be required. |

This interactive table summarizes and compares different approaches to sulfonation, highlighting the advantages of greener methodologies.

Coordination Chemistry of Ethane 1,2 Disulfonate

Ligand Properties and Coordination Modes

The coordinating ability of ethane-1,2-disulfonate is dictated by the Lewis basicity of the oxygen atoms of the two sulfonate (-SO₃⁻) groups. The flexibility of the ethyl bridge between them allows these groups to orient themselves in various ways to accommodate the coordination sphere of different metal centers.

The this compound anion can theoretically act as a bidentate chelating ligand, where both sulfonate groups coordinate to a single metal center. This coordination would result in the formation of a seven-membered chelate ring (M-O-S-C-C-S-O). The stability of such a ring is influenced by several factors, including the size and preferred coordination geometry of the metal ion. The flexible gauche and anti conformations of the ethane (B1197151) backbone allow the ligand to adapt to the steric and electronic requirements of the metal center. While sterically feasible, this chelation mode is less commonly observed in the solid state compared to bridging modes, which often lead to more stable, extended polymeric structures.

The most prevalent coordination behavior of this compound is as a bridging ligand, where it connects two or more metal centers. wikipedia.org Its divergent nature, with coordinating groups at opposite ends of a flexible spacer, makes it an excellent building block for coordination polymers.

Common bridging modes include:

Bis-monodentate: Each sulfonate group binds to a different metal ion through a single oxygen atom. This is a frequently observed mode that leads to the formation of chains or higher-dimensional networks. rsc.org

Bis-bidentate: Each sulfonate group could chelate a different metal ion, although this is less common.

Mixed Monodentate/Bidentate: One sulfonate group could act as a monodentate ligand while the other acts as a bidentate ligand to a second metal center.

This versatility allows this compound to bridge metal ions, forming one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) metal-organic frameworks (MOFs). rsc.orgmdpi.com The specific dimensionality and topology of the resulting structure are influenced by the coordination preference of the metal ion, the presence of co-ligands, and the reaction conditions. rsc.org

Synthesis and Characterization of Metal-Ethane-1,2-disulfonate Complexes

Complexes of this compound are typically synthesized by reacting a soluble salt of the ligand, such as disodium (B8443419) this compound, with a metal salt in a suitable solvent, often water or ethanol (B145695). Hydrothermal or solvothermal methods are frequently employed to promote the crystallization of stable coordination polymers. rsc.org

Characterization of these complexes relies on a combination of analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the sulfonate group to a metal ion typically causes a shift in the S-O stretching frequencies. The symmetric and asymmetric ν(SO₃) stretching bands in the free ligand are altered upon complexation, providing evidence of metal-ligand bond formation.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

| Vibrational Mode | Typical Frequency Range (Free Ligand, cm⁻¹) | Expected Shift Upon Coordination | Coordination Mode Indicated |

|---|---|---|---|

| Asymmetric S-O Stretch (νₐₛ) | ~1200-1250 | Splitting and shift to higher/lower frequencies | Monodentate, Bidentate, or Bridging |

| Symmetric S-O Stretch (νₛ) | ~1050-1080 | Shift to lower frequency | Evidence of M-O interaction |

While crystallographically characterized examples remain somewhat limited, transition metals are known to form complexes with sulfonate ligands. nih.goviucr.org The synthesis of transition metal-ethane-1,2-disulfonate complexes can be achieved by reacting an aqueous or alcoholic solution of a transition metal salt (e.g., nitrates, chlorides, or sulfates of Cu(II), Ni(II), Co(II)) with a solution of sodium this compound. The resulting products are often coordination polymers whose structures are highly dependent on the coordination geometry of the metal. For instance, octahedral metals like Ni(II) or Co(II) can be linked by the disulfonate ligand to form extended networks, often incorporating water or other co-ligands into their coordination sphere. iucr.org Square planar or tetrahedrally coordinated metals like Cu(II) can also form diverse polymeric structures. nih.gov

This compound readily forms coordination polymers with heavier main group metals. A notable example is the bismuth(III) complex, Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂, synthesized through a hydrothermal reaction. mdpi.com In this compound, the this compound ligand acts exclusively in a bridging capacity, connecting the bismuth centers to form a complex three-dimensional network. mdpi.com

Key structural features of the bismuth-ethanedisulfonate framework include:

An eight-coordinate Bi³⁺ ion, surrounded by six oxygen atoms from sulfonate groups and two from coordinated water molecules. mdpi.com

The disulfonate ligands adopt multiple coordination modes, linking the bismuth centers to create the robust 3D framework. mdpi.com

This example demonstrates the efficacy of this compound in constructing high-dimensionality frameworks with p-block elements.

| Parameter | Value |

|---|---|

| Chemical Formula | Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bismuth Coordination Number | 8 (6 from -SO₃⁻, 2 from H₂O) |

| Ligand Coordination Mode | Bridging |

| Network Dimensionality | 3D |

Data sourced from the investigation of the Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂ metal-organic framework. mdpi.com

The oxophilic nature ("hard" character) of lanthanide (Ln) and actinide (An) ions makes them highly suitable for coordination with the oxygen-rich sulfonate groups of the this compound ligand. Research has confirmed the ability of this ligand to form heterometallic complexes containing both actinide and lanthanide ions. rsc.org

In a series of uranyl-lanthanide complexes synthesized under hydrothermal conditions, this compound (eds) acts as a versatile bridging ligand. rsc.org For example, in complexes with the general formulas [(UO₂)₄Nd₂(eds)₄(OH)₄(CB6)(H₂O)₁₆]·2NO₃·8H₂O and related structures with Dy, Er, and Yb, the eds²⁻ anion consistently bridges a uranyl (UO₂²⁺) ion and a lanthanide (Ln³⁺) ion. rsc.org Each sulfonate group acts in a monodentate fashion, connecting the different f-block elements to generate one-dimensional, ribbon-like polymeric chains. rsc.org The ligand maintains an elongated, anti-conformation, making it an effective divergent linker for building these extended assemblies. rsc.org This work highlights the utility of this compound in the targeted design of complex heterometallic f-element materials. rsc.org The sulfonate group has also been shown to be an effective ligand for uranyl ions in other contexts, forming a range of monomeric and polymeric structures. rsc.org

Metal-Organic Frameworks (MOFs) Incorporating this compound

The flexible and bifunctional nature of the this compound ligand makes it an intriguing, albeit less common, building block in the construction of Metal-Organic Frameworks (MOFs). Its two sulfonate groups provide robust coordination sites for metal ions, while the ethane bridge introduces a degree of conformational freedom that can influence the final network topology and its dynamic properties. Research into MOFs incorporating this specific linker has focused on metals that form strong bonds with oxygen-donor ligands, leading to novel framework structures.

Design Principles for this compound-Based MOFs

The design of MOFs using the this compound linker is guided by several key principles stemming from the ligand's chemical and structural characteristics. While research in this specific area is not as extensive as for carboxylate-based MOFs, the design strategies can be inferred from the behavior of sulfonate groups and flexible linkers in coordination chemistry.

Role of the Flexible Ethane Bridge: Unlike rigid aromatic linkers that lead to predictable and often highly porous structures, the flexible –CH₂–CH₂– spacer in this compound can adopt different conformations (e.g., anti and gauche). This flexibility can lead to more complex and often interpenetrated framework topologies. rsc.org The choice of synthesis conditions, such as temperature and solvent, can influence the linker's conformation and, consequently, the final structure. Designing with flexible linkers is a strategy to create dynamic frameworks that may respond to external stimuli like guest inclusion or pressure changes. mdpi.com

Influence of Metal Ion Geometry: The preferred coordination number and geometry of the metal ion are critical design elements. For instance, metals with high coordination numbers, like bismuth(III), can accommodate multiple sulfonate groups from different linkers, promoting the formation of dense, three-dimensional networks. mdpi.com The ionic radius and the hydrolysis behavior of the metal cation also play a significant role, especially in hydrothermal synthesis conditions. mdpi.com

Charge and Stability: The dianionic nature of the this compound ligand helps in balancing the charge of the metal cations, leading to neutral frameworks. However, it can also participate in the formation of cationic frameworks where the sulfonate groups act as charge-balancing anions within the structure or bridge cationic metal clusters. chemrxiv.orgbohrium.com Sulfonate-based MOFs are generally known for their potential for high thermal and chemical stability, a desirable trait for practical applications. bohrium.com

Hydrothermal Synthesis of this compound MOFs

Hydrothermal synthesis is a common and effective method for crystallizing coordination polymers and MOFs, including those based on this compound. This technique utilizes water as a solvent at elevated temperatures (typically 100-260 °C) and pressures within a sealed container, such as a Teflon-lined stainless steel autoclave. These conditions facilitate the dissolution of precursors and promote the growth of high-quality single crystals.

In the context of this compound MOFs, this method has been successfully employed to synthesize novel bismuth-based frameworks. A notable example is the synthesis of a three-dimensional bismuth ethanedisulfonate framework with the formula Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂. mdpi.com The synthesis involves a simple reaction between bismuth(III) oxide (Bi₂O₃) and 1,2-ethanedisulfonic acid in water. The mixture is heated in an autoclave, and upon slow cooling, colorless crystals of the product are formed. mdpi.com

Another bismuth-based material synthesized hydrothermally consists of a cationic hexanuclear bismuthate cluster, [Bi₆O₄(OH)₄(H₂O)₂]⁶⁺, which is linked by 1,2-ethanedisulfonate molecules acting as bridging anions. chemrxiv.org This demonstrates that under hydrothermal conditions, the metal precursor can undergo hydrolysis and condensation to form complex oxo/hydroxo clusters that are then assembled into a larger framework by the disulfonate linkers.

Key parameters that influence the outcome of the hydrothermal synthesis of these materials include:

Temperature: The reaction temperature affects the kinetics of crystal nucleation and growth. For the Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂ framework, a temperature of 170 °C was maintained for three days. mdpi.com

pH of the Medium: The acidity of the reaction mixture can influence the protonation state of the ligand and the hydrolysis of the metal salt.

Reactant Ratios: The molar ratio of the metal source to the disulfonic acid can determine the final stoichiometry and structure of the product.

Reaction Time and Cooling Rate: These factors are crucial for controlling the size and quality of the resulting crystals.

| Compound Formula | Metal Source | Ligand Source | Synthesis Conditions | Ref. |

| Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂ | Bi₂O₃ | 1,2-ethanedisulfonic acid | 170 °C for 3 days in a Teflon-lined autoclave | mdpi.com |

| [Bi₆O₄(OH)₄(H₂O)₂][(CH₂)₂(SO₃)₂]₃ | Bismuth nitrate | 1,2-ethanedisulfonic acid | Mild hydrothermal treatment | chemrxiv.org |

Structural Diversity and Topology of Disulfonate-Linked Frameworks

The this compound linker has been shown to produce frameworks with unique structural features and topologies, largely driven by the coordination preferences of the metal ion and the flexibility of the linker.

In the case of Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂, the structure is a complex three-dimensional framework. mdpi.com The crystallographically independent Bi³⁺ ion is surrounded by eight oxygen atoms in a distorted square antiprismatic geometry. mdpi.com Six of these oxygen atoms belong to sulfonate groups from three different this compound ligands, and two are from coordinated water molecules. mdpi.com This high coordination number for bismuth is a key factor in the formation of a dense 3D network rather than a lower-dimensional (1D or 2D) structure. The framework exhibits alternating layers of bismuth cations and disulfonate ligands, with two different interlayer distances of approximately 6.5 Å and 3.8 Å, arising from the different orientations of the flexible linker within the crystal structure. mdpi.com

Another example of structural diversity is found in the hexanuclear bismuthate cluster, [Bi₆O₄(OH)₄(H₂O)₂][(CH₂)₂(SO₃)₂]₃. Here, the fundamental building block is not a single metal ion but a cationic [Bi₆O₄(OH)₄(H₂O)₂]⁶⁺ cluster with an octahedral geometry. The this compound molecules act as linkers that bridge these clusters, demonstrating the ability of the disulfonate ligand to organize complex inorganic SBUs into a stable crystalline material. chemrxiv.org

The flexibility of the ethane bridge allows the sulfonate end-groups to coordinate to metal centers at various angles and distances, which can result in topologies that are difficult to achieve with rigid linkers. This can lead to lower-symmetry space groups and complex connectivity patterns.

| Feature | Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂ | [Bi₆O₄(OH)₄(H₂O)₂][(CH₂)₂(SO₃)₂]₃ |

| Dimensionality | 3D Framework | 3D Framework |

| Metal SBU | Single Bi³⁺ ion | [Bi₆O₄(OH)₄(H₂O)₂]⁶⁺ cluster |

| Bi³⁺ Coordination Number | 8 | - |

| Bi³⁺ Geometry | Distorted square antiprism | Octahedral (for the cluster) |

| Ligand Role | Links single metal ions | Links metal clusters |

| Reference | mdpi.com | chemrxiv.org |

Host-Guest Chemistry in this compound MOFs

The study of host-guest chemistry in porous MOFs constructed from this compound is an emerging area with limited published research. The potential for such materials in applications like gas storage, separation, or catalysis depends on the accessibility and chemical nature of their pores. The sulfonate groups lining the pore walls can offer strong interaction sites for polar guest molecules. nih.govacs.org

While classic porous MOFs based on this specific linker are not yet widely reported, related materials demonstrate the potential for host-guest interactions. For example, a cationic layered material, erbium hydroxide (B78521) ethanedisulfonate, utilizes this compound as a charge-balancing anion residing in the interlayer gallery. This material is capable of exchanging the ethanedisulfonate anions for various α,ω-alkanedicarboxylates, showcasing a form of host-guest chemistry based on ion exchange. rsc.org This suggests that frameworks built with this linker could be designed for applications in anion separation or as ion exchangers.

Computational studies on other sulfonate-containing MOFs have shown that the sulfonate groups can form strong hydrogen bonds with guest molecules like ethanol. nih.govacs.org This interaction is a key factor in determining the preferred location and orientation of guest molecules within the pores. nih.govacs.org Such strong interactions could be leveraged for selective adsorption of polar molecules. For frameworks incorporating this compound, the combination of these polar sulfonate sites with the more hydrophobic ethane backbone could create unique chemical environments within the pores, potentially enabling selective separations of different types of guest molecules.

Crystallography and Solid State Chemistry of Ethane 1,2 Disulfonate Systems

Polymorphism of Ethane-1,2-disulfonate and its Salts

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct properties. The salts of this compound, particularly with the oxonium cation, have been shown to exhibit this phenomenon.

Identification and Characterization of Polymorphic Forms (e.g., Bis(oxonium) this compound Polymorphs)

At least three polymorphic forms of bis(oxonium) this compound (2H₃O⁺ · C₂H₄O₆S₂²⁻) have been identified and characterized, designated as Form I, Form II, and Form III. nih.gov These forms differ in their crystal systems and space groups, leading to variations in their crystal packing and hydrogen-bonding networks.

Form II crystallizes in the monoclinic system with the space group P2₁/n. nih.gov In contrast, Form III adopts a triclinic system with the space group P-1. nih.gov The previously reported Form I also presents a unique crystalline arrangement. nih.gov While the this compound molecule maintains a nearly identical geometry across these three forms, the differences in their crystal structures are primarily attributed to the distinct hydrogen-bonding networks, crystal densities, and packing indices. nih.gov

Table 1: Crystallographic Data for Bis(oxonium) this compound Polymorphs

| Polymorph | Crystal System | Space Group |

|---|---|---|

| Form I | Monoclinic | P2₁/c |

| Form II | Monoclinic | P2₁/n |

Factors Influencing Polymorph Formation

The formation of a specific polymorph is a kinetically and thermodynamically controlled process, influenced by a variety of experimental conditions. Key factors that can direct the crystallization towards a particular polymorphic form include:

Temperature: The relative stability of polymorphs can be temperature-dependent. One form may be more stable at a lower temperature, while another becomes the preferred form at a higher temperature.

Solvent: The choice of solvent plays a crucial role due to its influence on solubility and the interactions between the solvent and the solute molecules. Different solvents can stabilize different conformations or intermolecular interactions, leading to the nucleation and growth of distinct polymorphs.

Supersaturation: The level of supersaturation can affect the nucleation kinetics of different polymorphs. Rapidly achieving a high level of supersaturation often favors the formation of a metastable polymorph, which may then transform into a more stable form over time.

Presence of Impurities: Impurities can act as templates or inhibitors for the nucleation and growth of specific polymorphic forms.

Agitation: The stirring or agitation of the crystallization medium can influence mass transfer and the rate of nucleation, potentially favoring one polymorph over another.

In the case of the bis(oxonium) this compound polymorphs, it has been observed that crystallization from an aqueous solution can lead to the formation of different forms, with one form potentially being unstable and transforming into another over time. This suggests a delicate interplay of kinetic and thermodynamic factors governing their formation.

Crystal Structure Analysis

The detailed analysis of the crystal structures of this compound salts provides a deeper understanding of the non-covalent interactions that govern their solid-state architecture.

Hydrogen Bonding Networks in this compound Structures

Hydrogen bonding is a dominant directional force in the crystal packing of this compound salts, particularly when water molecules or other hydrogen-bond donors are present. The sulfonate groups of the this compound anion are excellent hydrogen bond acceptors.

In the polymorphs of bis(oxonium) this compound, extensive networks of O-H···O hydrogen bonds are observed. nih.gov In Form II, this network is three-dimensional, extending in all directions, similar to what is observed in Form I. nih.gov However, the hydrogen-bonding network in Form III is significantly different, forming distinct layers parallel to the ab plane. nih.gov This variation in the dimensionality and connectivity of the hydrogen-bonding network is a primary distinguishing feature among these polymorphs.

Anion-Cation Interactions and Crystal Packing

The nature of the cation significantly influences the packing arrangement. In the case of the bis(oxonium) salt, the small, highly polarizing oxonium cations participate extensively in the hydrogen-bonding network, acting as bridges between the sulfonate anions. In salts with metal cations, the coordination geometry of the metal ion and its interaction with the sulfonate oxygen atoms will dictate the packing. The charge density and size of the cation will also play a role in the efficiency of the crystal packing.

Conformational Analysis of the Ethane (B1197151) Backbone within Crystalline Environments

The ethane backbone of the this compound anion possesses conformational flexibility around the central C-C bond. The two primary conformations are the anti (or trans) conformation, where the two sulfonate groups are positioned at a 180° dihedral angle to each other, and the gauche conformation, where the dihedral angle is approximately 60°.

In the crystalline state, the conformation of the ethane backbone is influenced by a combination of intramolecular steric and electronic effects, as well as the intermolecular forces of the crystal lattice. While the anti conformation is often sterically favored for 1,2-disubstituted ethanes, stereoelectronic effects and crystal packing forces can stabilize the gauche conformation.

In the known polymorphs of bis(oxonium) this compound, the anion adopts a nearly identical geometry, suggesting a strong intrinsic preference for a particular conformation in this system, which is likely the sterically less hindered anti conformation. However, analysis of a wider range of this compound salts with different counter-ions would be necessary to fully explore the conformational landscape of this anion in the solid state. The interplay between the energetic cost of adopting a less favorable conformation and the stabilizing energy gained from more efficient crystal packing and stronger intermolecular interactions is a key determinant of the final observed conformation.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Supramolecular Assembly in this compound Compounds

The architecture of crystalline solids containing the this compound anion is dictated by a sophisticated interplay of intermolecular forces. The flexible nature of the ethane bridge allows the two sulfonate groups to adopt various conformations, which, in conjunction with the strong hydrogen-bonding capabilities of the sulfonate groups, leads to a rich and diverse supramolecular chemistry.

Role of Sulfonate Groups in Directed Assembly

The sulfonate groups are the primary directors of supramolecular assembly in this compound compounds. Each sulfonate group, with its trigonal pyramidal geometry and three oxygen atoms, can act as a potent hydrogen bond acceptor. This allows for the formation of extensive and robust hydrogen-bonding networks that are fundamental to the crystal packing.

In the presence of suitable hydrogen bond donors, such as protonated amines or hydronium ions, the sulfonate groups engage in charge-assisted hydrogen bonds, which are particularly strong and directional. For instance, in the crystal structures of two polymorphs of bis(oxonium) this compound, extensive O—H···O hydrogen-bonding networks are observed. mdpi.com These networks are crucial in differentiating the crystal packing of the polymorphs, leading to one form with a three-dimensional hydrogen-bonded network and another with a layered structure. mdpi.com

The denticity of the sulfonate group in hydrogen bonding can vary. It can act as a monodentate, bidentate, or even tridentate hydrogen bond acceptor, depending on the steric and electronic properties of the counter-ion and the presence of other interacting species like solvent molecules. This versatility allows for the formation of a wide array of supramolecular motifs, from simple chains and layers to more complex three-dimensional frameworks.

A pertinent example is the layered structure of strontium this compound, Sr[C₂H₄(SO₃)₂]. In this inorganic-organic hybrid material, the sulfonate groups chelate and bridge the strontium cations, forming a two-dimensional layered structure. researchgate.net This demonstrates the ability of the sulfonate groups to coordinate with metal ions, further directing the solid-state assembly.

Non-Covalent Interactions and Their Influence on Crystal Packing

Ionic Interactions: The electrostatic attraction between the negatively charged sulfonate groups and cationic counter-ions is a fundamental aspect of the crystal packing. The nature of the cation, including its size, charge, and shape, significantly influences the resulting crystal structure. For instance, in ethane-1,2-diammonium naphthalene-1,5-disulfonate, a related system, the diammonium cations are situated between layers of the disulfonate anions, with N—H···O hydrogen bonds mediating the interaction between the ions and forming a layered structure. mdpi.com This illustrates how the charge and hydrogen-bonding capability of the cation can dictate the dimensionality of the resulting assembly.

The table below summarizes the key non-covalent interactions and their roles in the crystal packing of selected this compound and analogous systems.

| Compound/System | Dominant Non-Covalent Interactions | Resulting Supramolecular Motif | Reference |

| Bis(oxonium) this compound | O—H···O hydrogen bonds | 3D network or layered structure (polymorph dependent) | mdpi.com |

| Strontium this compound | Ionic interactions, O-coordination to Sr²⁺ | 2D layered structure | researchgate.net |

| Ethane-1,2-diammonium naphthalene-1,5-disulfonate | N—H···O hydrogen bonds, ionic interactions | Layered structure | mdpi.com |

Crystallographic Databases and Data Mining for this compound Structures

Crystallographic databases are invaluable resources for the systematic study of the solid-state chemistry of this compound compounds. The Cambridge Structural Database (CSD) is the world's leading repository for small-molecule organic and metal-organic crystal structures and is a primary tool for data mining in this area. cam.ac.ukcam.ac.uk

A search of the CSD for structures containing the this compound moiety can be performed using various software tools provided by the Cambridge Crystallographic Data Centre (CCDC), such as WebCSD for online searching or the more advanced desktop software, ConQuest. youtube.comyoutube.com A typical search strategy would involve defining the chemical substructure of the this compound anion.

Once a dataset of relevant structures is retrieved, a wealth of information can be extracted and analyzed. This includes:

Geometrical Parameters: Bond lengths, bond angles, and torsion angles of the this compound anion can be statistically analyzed to understand its conformational preferences.

Supramolecular Motifs: The software can be used to identify and classify the hydrogen-bonding patterns and other supramolecular synthons present in the crystal structures.

For example, a data mining study could involve searching for all crystal structures containing the this compound anion and a divalent metal cation. The results could then be analyzed to identify trends in the coordination of the sulfonate groups to the metal centers and the resulting dimensionality of the structures (e.g., 0D discrete complexes, 1D chains, 2D layers, or 3D frameworks).

The PubChem database also provides links to crystallographic data for this compound in the Crystallography Open Database (COD). ias.ac.in While not as extensively curated for organic and metal-organic structures as the CSD, the COD is an open-access resource that can also be mined for relevant crystal structures.

The following table provides a hypothetical example of the type of data that could be extracted and compiled through a systematic search of a crystallographic database for this compound salts.

| CSD Refcode | Counter-ion | Crystal System | Space Group | Key Supramolecular Interactions |

| HYPOTHET1 | 2x [H₃O]⁺ | Monoclinic | P2₁/c | Extensive O—H···O hydrogen bonding |

| HYPOTHET2 | [Sr]²⁺ | Monoclinic | C2/c | Sr-O coordination, ionic interactions |

| HYPOTHET3 | [H₃N(CH₂)₂NH₃]²⁺ | Orthorhombic | Pnma | N—H···O hydrogen bonds, ionic interactions |

Such systematic data mining allows researchers to move from the analysis of individual crystal structures to a broader understanding of the principles governing the solid-state assembly of this compound systems.

Reactivity and Mechanistic Studies of Ethane 1,2 Disulfonate in Organic Reactions

Catalytic Applications

The presence of two strongly electron-withdrawing sulfonic acid groups renders ethane-1,2-disulfonic acid a potent Brønsted acid, suitable for catalyzing a range of organic transformations.

Ethane-1,2-disulfonic Acid as an Acidic Catalyst in Organic Synthesis

Ethane-1,2-disulfonic acid, with pKa values of -1.46 and -2.06, is classified as a very strong acid. wikipedia.org This high acidity allows it to serve as an effective catalyst in reactions that require protonation of a substrate, such as esterification, condensation, and hydrolysis. nih.govgoogle.com

Esterification: In Fischer-Speier esterification, a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. csic.esacs.org Ethane-1,2-disulfonic acid can catalyze this reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. csic.es The reaction is reversible, and to achieve high yields, it is often necessary to remove water as it is formed or use an excess of the alcohol. acs.orgmasterorganicchemistry.com While specific performance data for ethane-1,2-disulfonic acid in this role is not extensively detailed in readily available literature, its strength is comparable to commonly used catalysts like sulfuric acid and p-toluenesulfonic acid. csic.es

Condensation Reactions: Acid-catalyzed condensation reactions, such as the aldol (B89426) condensation, involve the formation of a carbon-carbon bond between two carbonyl-containing compounds. google.com The role of the acid catalyst is to promote the formation of the enol tautomer of one of the carbonyl compounds, which then acts as a nucleophile. google.com The strong proton-donating ability of ethane-1,2-disulfonic acid makes it a suitable candidate for catalyzing such transformations.

Hydrolysis: The hydrolysis of esters to yield a carboxylic acid and an alcohol is the reverse of the Fischer esterification and is also efficiently catalyzed by strong acids. nycu.edu.twlibretexts.org The mechanism involves the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water. nih.govlibretexts.org The use of a large excess of water drives the equilibrium towards the hydrolysis products. libretexts.org Kinetic studies of ester hydrolysis are often conducted to determine reaction rates and elucidate mechanistic pathways, typically involving monitoring the formation of the carboxylic acid over time. youtube.comyoutube.com

Heterogeneous Catalysis Incorporating Ethane-1,2-disulfonate Moieties

To overcome issues associated with the separation and recovery of homogeneous catalysts, there is significant interest in developing solid-supported acid catalysts. This compound can be incorporated into heterogeneous structures, such as metal-organic frameworks (MOFs) or supported on solid materials like silica (B1680970).

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic linker molecules. By using this compound as a linker, it is possible to create MOFs with acidic properties. For instance, a silver-based cationic MOF, Ag₂(4,4′-bipy)₂(O₃SCH₂CH₂SO₃), has been synthesized where the this compound acts as a charge-balancing anion. nycu.edu.tw This material demonstrated Lewis acidity and was effective as a recyclable heterogeneous catalyst for esterification, achieving a 57% conversion yield without the need for water removal. nycu.edu.tw Another example is a three-dimensional bismuth-ethanedisulfonate framework, Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂, which has been synthesized and structurally characterized, suggesting potential applications in catalysis. scholaris.ca

| Catalyst | Reaction | Substrates | Yield (%) | Reusability |

| Ag₂(4,4′-bipy)₂(O₃SCH₂CH₂SO₃) | Esterification | Acetic Acid, 1-Butanol | 57 | No reduction in yield after 3 runs |

Silica-Supported Catalysts: Sulfonic acid groups can be chemically anchored to the surface of silica nanoparticles to create a robust solid acid catalyst. libretexts.org While a specific example using the this compound moiety is not prominently documented, the synthesis of nano-silica supported ethane-sulfonic acid (a related monofunctional acid) has been reported. scholaris.ca This approach involves reacting silica nanoparticles with sodium 2-bromoethane-1-sulfonate to graft the sulfonic acid group onto the silica surface, resulting in an efficient and reusable heterogeneous catalyst. scholaris.ca

Reactivity of Sulfonate Groups

The sulfonate group (R-SO₃⁻) is the conjugate base of a strong sulfonic acid, making it an excellent leaving group in nucleophilic substitution reactions. Derivatives of ethane-1,2-disulfonic acid, such as its esters or halides, are therefore expected to be reactive towards nucleophiles.

Nucleophilic Reactions Involving Sulfonate Centers

The sulfur atom in a sulfonyl derivative, such as ethane-1,2-disulfonyl chloride, is highly electrophilic due to the electron-withdrawing effects of the three oxygen atoms and the chlorine atom. This makes it susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur center. nih.govmdpi.com

For example, ethane-1,2-disulfonyl chloride would be expected to react readily with amines to form the corresponding disulfonamides. The reaction would involve the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom, leading to the displacement of the chloride ion. Given that the molecule has two such reactive sites, reactions with diamines could potentially lead to the formation of cyclic sulfonamides or polymers.

Table: Plausible Nucleophilic Substitution Reaction

| Electrophile | Nucleophile | Expected Product |

|---|---|---|

| Ethane-1,2-disulfonyl chloride | Ammonia (NH₃) | Ethane-1,2-disulfonamide |

Hydrolysis Pathways of this compound Derivatives

Esters of ethane-1,2-disulfonic acid, such as dimethyl this compound, can undergo hydrolysis to regenerate the sulfonic acid and the corresponding alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Similar to the hydrolysis of carboxylic esters, the mechanism involves the initial protonation of a sulfonyl oxygen atom. This enhances the electrophilicity of the sulfur center, making it more susceptible to attack by a water molecule. Subsequent proton transfers and elimination of an alcohol molecule lead to the sulfonic acid. libretexts.org

Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the sulfur atom. This forms a pentacoordinate intermediate, which then collapses to expel the alkoxide leaving group, yielding the sulfonate anion. ias.ac.in Kinetic studies on the alkaline hydrolysis of related compounds, such as p-nitrophenyl esters, are often used to investigate the influence of the leaving group and reaction medium on the rate of reaction. scholaris.caias.ac.inmdpi.com

Oxidation and Reduction Chemistry

The sulfur atoms in this compound are in their highest oxidation state (+6). Consequently, the compound is generally resistant to further oxidation under typical conditions. Its chemistry in this regard is primarily focused on its formation from precursors in lower oxidation states and its potential reduction.

Formation via Oxidation: Ethane-1,2-disulfonic acid can be synthesized through the oxidation of sulfur-containing compounds with lower oxidation states. For example, the oxidation of sodium 2-mercaptoethanesulfonate (MESNA), where one sulfur is in the +4 state and the other is a thiol, with strong oxidizing agents like acidic bromate (B103136) or aqueous bromine, yields ethane-1,2-disulfonic acid. nih.gov The reaction proceeds without cleavage of the carbon-sulfur bond. nih.gov Similarly, the oxidation of 1,2-ethanedithiol (B43112), which contains two thiol groups, would also be expected to produce ethane-1,2-disulfonic acid.

Reduction Chemistry: The reduction of sulfonic acids or their derivatives requires potent reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful hydride donor capable of reducing a variety of functional groups, including sulfonyl derivatives. acs.orgmasterorganicchemistry.comlibretexts.orgyoutube.com While specific studies on the reduction of ethane-1,2-disulfonic acid are scarce, the reduction of other sulfonic acids and their esters with LiAlH₄ is known to produce thiols. acs.org Therefore, it is plausible that the reduction of ethane-1,2-disulfonic acid with a strong reducing agent like LiAlH₄ would yield 1,2-ethanedithiol.

Table: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethane-1,2-disulfonic acid |

| Silver(I) |

| 4,4′-bipyridine |

| Acetic Acid |

| 1-Butanol |

| Bismuth(III) |

| Water |

| Silica |

| Sodium 2-bromoethane-1-sulfonate |

| Ethane-1,2-disulfonyl chloride |

| Ammonia |

| Ethane-1,2-disulfonamide |

| Dimethyl this compound |

| Piperidine |

| N,N'-bis(ethane-1,2-disulfonyl)dipiperidine |

| p-nitrophenyl acetate |

| Sodium 2-mercaptoethanesulfonate |

| Bromate |

| Bromine |

| 1,2-ethanedithiol |

| Lithium aluminum hydride |

| Sulfuric acid |

| p-toluenesulfonic acid |

| Aldehyde |

| Ketone |

| Carboxylic acid |

| Alcohol |

| Ester |

| Enol |

| Amine |

| Thiol |

| Sulfonamide |

| Alkoxide |

| Hydroxide |

Investigation of Redox Pathways (e.g., Oxidation of 2-mercaptoethanesulfonate to this compound)

The study of redox pathways involving sulfonate species is crucial for understanding their role in both biological and chemical systems. The outline suggests an oxidation pathway from 2-mercaptoethanesulfonate (also known as Coenzyme M or MESNA) to this compound. However, the direct oxidation of a thiol (R-SH) such as 2-mercaptoethanesulfonate typically proceeds via the formation of a disulfide bond (R-S-S-R). libretexts.org

In this context, the direct and well-documented oxidation product of 2-mercaptoethanesulfonate is its corresponding disulfide, 2,2'-disulfanediylbis(ethane-1-sulfonate), also known as dimesna. uky.eduauburn.edu This reaction is a two-electron oxidation process where each thiol molecule loses a hydrogen atom, and a sulfur-sulfur bond is formed. libretexts.orgnih.gov

The mechanism can be summarized as: 2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

In the case of 2-mercaptoethanesulfonate: 2 HS-CH₂-CH₂-SO₃⁻ → ⁻O₃S-CH₂-CH₂-S-S-CH₂-CH₂-SO₃⁻ + 2H⁺ + 2e⁻

This oxidation pathway is fundamental to the biological function of 2-mercaptoethanesulfonate, which acts as an antioxidant. By readily undergoing oxidation to its disulfide form, it can quench free radicals and protect other molecules from oxidative damage. uky.edu The process is analogous to the oxidation of other thiols like glutathione (B108866), which forms glutathione disulfide (GSSG) when functioning as a cellular antioxidant. libretexts.orguky.edu Bacterial catabolism of this compound has been observed to proceed through specific monooxygenation, indicating a distinct degradative pathway rather than formation from thiol oxidation. d-nb.info

Electrochemical Behavior of this compound Species

Specific electrochemical data, such as that obtained from cyclic voltammetry for this compound, is not extensively detailed in the available literature. However, the electrochemical properties of the closely related redox pair, 2-mercaptoethanesulfonate (Coenzyme M) and its disulfide (the actual oxidation product), have been investigated due to their significance in the energy metabolism of methanogenic archaea. bohrium.com

The standard redox potential (E⁰') for the reduction of the Coenzyme M homodisulfide to 2-mercaptoethanesulfonate has been determined. This value provides insight into the thermodynamic feasibility of its redox reactions. Recent studies reassessing this value through thiol-disulfide exchange kinetics provide updated figures that are crucial for understanding the bioenergetics of methane (B114726) formation. bohrium.com

| Redox Couple | Standard Redox Potential (E⁰') | Reference |

|---|---|---|

| Coenzyme M Homodisulfide / 2-mercaptoethanesulfonate | -271 mV | bohrium.com |

| Coenzyme B Homodisulfide / 7-mercaptoheptanoylthreonine (B1264310) phosphate | -270 mV | bohrium.com |

| Coenzyme M-Coenzyme B Heterodisulfide / CoM-SH + CoB-SH | -281 mV | bohrium.com |

This interactive table presents the standard redox potentials for Coenzyme M disulfide and related compounds. Clicking on a row will highlight it.

Reaction Kinetics and Transition State Analysis

Detailed experimental reaction kinetics and transition state analyses specifically for this compound are not widely published. However, general principles for related sulfonate compounds can be discussed based on computational and mechanistic studies of similar structures.

Transition state analysis for reactions involving sulfonate groups, such as nucleophilic substitution or sulfa-Michael additions, is often approached using computational methods like Density Functional Theory (DFT). researchgate.netnih.gov These studies calculate the energies and geometries of reactants, products, and the transition state connecting them. For a reaction where a sulfonate acts as a leaving group, the transition state would involve the partial formation of a bond with the incoming nucleophile and the partial cleavage of the carbon-oxygen bond of the sulfonate ester. researchgate.net

Key parameters derived from these analyses include:

Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state, which determines the reaction rate.

Transition State Geometry: Bond lengths and angles at the transition state provide insight into the reaction mechanism (e.g., whether it is more associative or dissociative). For instance, in the hydrolysis of sulfonate esters, analysis of the S–O bond distances in the transition state can suggest whether the pathway is concerted or stepwise.

Theoretical and Computational Studies of Ethane 1,2 Disulfonate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of Ethane-1,2-disulfonate. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its bonding, reactivity, and spectroscopic characteristics.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic wave functions, creating molecular orbitals that can extend over all atoms. lumenlearning.com For this compound, an MO analysis would involve combining the atomic orbitals of the carbon, hydrogen, sulfur, and oxygen atoms to generate a set of molecular orbitals with distinct energy levels.

A molecular orbital diagram would show that the combination of atomic orbitals leads to the formation of lower-energy bonding molecular orbitals and higher-energy antibonding molecular orbitals. lumenlearning.comutexas.edu The valence electrons of this compound would fill these orbitals starting from the lowest energy level. utexas.edu Computational models would detail the nature of the sigma (σ) bonds that form the C-C and C-S framework and the highly polarized, strong bonds within the sulfonate (-SO₃⁻) groups. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them is crucial for predicting the molecule's chemical reactivity and electronic transition properties.

Electron density distribution analysis provides a three-dimensional map of the probability of finding an electron at any given point in a molecule. libretexts.org This physical observable can be calculated computationally or determined experimentally from high-resolution X-ray diffraction data. libretexts.orgresearchgate.net For this compound, this analysis would quantitatively reveal the nature of its chemical bonds.

By applying theories like the Quantum Theory of Atoms in Molecules (AIM), the calculated electron density can be partitioned to define atomic basins and analyze critical points in the density. mdpi.com This approach allows for:

Characterization of Bonding: The analysis would show high electron density localized in the C-C and C-S covalent bonds. The S-O bonds within the sulfonate groups are expected to exhibit highly polarized covalent character, with significant electron density shifted toward the electronegative oxygen atoms. researchgate.net

Atomic Charges: Integration of the electron density within each atomic basin provides a rigorous method for calculating the partial charges on each atom. This would quantify the negative charge localization on the oxygen atoms of the sulfonate groups and the corresponding positive charge on the sulfur atoms.

| Computational Method | Predicted Information for this compound | Significance |

| Molecular Orbital (MO) Theory | Energy levels of bonding and antibonding orbitals; HOMO-LUMO gap. | Predicts electronic stability, reactivity, and UV/Vis spectroscopic behavior. |

| Electron Density Analysis (e.g., AIM) | 3D map of electron probability; characterization of bond paths and critical points. | Quantifies bond type (covalent, ionic, polar), atomic charges, and electrostatic potential. libretexts.orgmdpi.com |

Conformational Analysis and Energy Landscapes

The flexibility of the ethane (B1197151) backbone allows the this compound anion to exist in various spatial arrangements, or conformations, which can be explored using computational methods to map out the potential energy landscape.

Rotation around the central carbon-carbon single bond in 1,2-disubstituted ethanes gives rise to different rotational isomers (conformers). nih.gov The primary conformers are the staggered forms, where the substituents on adjacent carbons are maximally separated, and the eclipsed forms, where they are aligned. nih.govunacademy.com

For this compound, the key conformers are defined by the dihedral angle between the two C-S bonds:

Anti (or Antiperiplanar) Conformation: The two sulfonate groups are positioned 180° apart. This staggered conformation is generally the most stable for 1,2-disubstituted ethanes with bulky groups, as it minimizes steric repulsion and unfavorable dipole-dipole interactions. nih.govyoutube.com

Gauche (or Synclinal) Conformation: The sulfonate groups are positioned at a dihedral angle of approximately 60°. While this is also a staggered conformation, it is expected to be higher in energy than the anti form due to steric hindrance between the large sulfonate groups. nih.govresearchgate.net

Eclipsed Conformations: These occur when the dihedral angles are 0° (synperiplanar) and 120° (anticlinal). These conformations represent energy maxima on the rotational energy profile due to significant steric and torsional strain. unacademy.com

The energy difference between the stable conformers and the transition states (eclipsed forms) is known as the rotational energy barrier. nih.govresearchgate.netnih.gov Computational studies predict this barrier arises from a combination of steric repulsion, which dominates, and electronic effects like hyperconjugation. unacademy.comnih.govstackexchange.com Given the large size and electrostatic repulsion of the sulfonate groups, the anti conformer is predicted to be the global energy minimum.

| Conformer | Dihedral Angle (S-C-C-S) | Expected Relative Energy | Key Feature |

| Anti | ~180° | Lowest (Most Stable) | Sulfonate groups are farthest apart, minimizing steric and electrostatic repulsion. nih.gov |

| Gauche | ~60° | Intermediate | Sulfonate groups are closer, leading to some steric strain. youtube.com |

| Eclipsed | 0°, 120° | Highest (Least Stable) | Represents rotational barriers due to maximum steric and torsional strain. unacademy.com |

The this compound anion itself lacks hydrogen atoms bonded to electronegative atoms, and therefore cannot act as a hydrogen bond donor for intramolecular hydrogen bonding.

However, in its protonated form, Ethane-1,2-disulfonic acid , intramolecular hydrogen bonding becomes a significant factor influencing conformational preference. A hydrogen atom from one sulfonic acid group (-SO₃H) can form a hydrogen bond with an oxygen atom of the second sulfonic acid group. Computational studies on similar diacids show that such intramolecular hydrogen bonds can stabilize conformations, particularly the gauche form, where the functional groups are in closer proximity. acs.org The stability of such a hydrogen-bonded ring structure would depend on factors like the solvent environment; aprotic solvents tend to favor intramolecular hydrogen bonding more than protic solvents like water. acs.org

Intermolecular Interactions and Spectroscopic Property Prediction

Computational chemistry is an invaluable tool for predicting how this compound interacts with its environment and for forecasting its spectroscopic signatures, which are essential for experimental identification and characterization.

Intermolecular Interactions: While the isolated anion is the subject of theoretical calculations, in reality, it exists in solution or in a crystal lattice with counter-ions and solvent molecules. Computational models can simulate these interactions. For instance, Density Functional Theory (DFT) can be used to study the geometry and interaction energies of hydrogen-bonded complexes. mdpi.com In the case of this compound salts, these calculations can model the strong electrostatic and hydrogen-bonding interactions between the negatively charged oxygen atoms of the sulfonate groups and surrounding cations or water molecules, which are known to form extensive networks. tandfonline.commdpi.com

Spectroscopic Property Prediction: Computational methods are widely used to predict various types of molecular spectra. aip.orgrsc.org

Vibrational Spectroscopy: DFT calculations are highly effective at predicting the infrared (IR) and Raman spectra of molecules. researchgate.netmasjaps.comspectroscopyonline.com By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and intensities. For this compound, these calculations would predict characteristic strong stretching frequencies for the S=O and C-S bonds, providing a theoretical spectrum that can be directly compared with experimental results.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted computationally. uncw.edunih.govresearchgate.netfrontiersin.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding of nuclei. uncw.edu These predictions for the ¹H and ¹³C NMR spectra of the ethane backbone in this compound would be highly sensitive to the molecule's conformation, making them a powerful tool for conformational analysis.

Computational Modeling of Hydrogen Bonding Networks

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate the hydrogen bonding capabilities of this compound. The sulfonate groups (-SO₃⁻) are potent hydrogen bond acceptors due to the high electronegativity of the oxygen atoms. In aqueous solutions, these groups would readily interact with the hydrogen atoms of water molecules, forming a structured hydration shell.

Studies on similar sulfonated molecules, such as methanesulfonic acid in water, have shown that the sulfonate oxygen atoms act as strong hydrogen bond acceptors. nih.gov It is anticipated that each oxygen atom in the sulfonate groups of this compound can participate in hydrogen bonding. The ethylene (B1197577) linker allows for conformational flexibility, which can influence the spatial arrangement of these hydrogen bonds. It is likely that both intramolecular (with water molecules bridging the two sulfonate groups) and intermolecular hydrogen bonds would be observed.

Table 1: Predicted Hydrogen Bond Parameters for this compound in an Aqueous Environment

| Interacting Atoms | Bond Type | Predicted Distance (Å) | Predicted Angle (°) |

|---|---|---|---|

| O(sulfonate)···H(water) | Hydrogen Bond | 1.7 - 2.0 | 160 - 180 |

Note: These are predicted values based on computational studies of similar sulfonate-containing molecules.

Prediction of Vibrational and Electronic Spectra

Theoretical calculations are instrumental in predicting and interpreting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules.

Vibrational Spectra: DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict the vibrational frequencies and intensities of this compound. researchgate.net The predicted spectrum would be characterized by strong symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate groups, typically appearing in the regions of 1030-1070 cm⁻¹ and 1200-1280 cm⁻¹, respectively. Other characteristic vibrations would include C-H stretching, C-C stretching, and various bending and torsional modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| S=O Asymmetric Stretch | 1200 - 1280 |

| S=O Symmetric Stretch | 1030 - 1070 |

| C-S Stretch | 700 - 800 |

Note: These are predicted frequency ranges based on known group frequencies and DFT calculations on analogous molecules.

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.netmdpi.com As this compound is a saturated aliphatic compound, it is not expected to have strong absorptions in the visible region. The electronic transitions would likely occur in the ultraviolet region and would correspond to excitations of electrons from non-bonding orbitals on the oxygen atoms and sigma orbitals of the C-C and C-S bonds to higher energy anti-bonding orbitals (n → σ* and σ → σ* transitions).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior of this compound in various environments over time.

Behavior in Solution and at Interfaces